[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride
Description
[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride is a pyrazole-based amine derivative modified with a 2,2-difluoroethyl substituent at the pyrazole ring’s nitrogen atom. The compound exists as a dihydrochloride salt, enhancing its aqueous solubility and stability compared to its free base form.
Properties
IUPAC Name |
[1-(2,2-difluoroethyl)pyrazol-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3.2ClH/c7-6(8)4-11-2-1-5(3-9)10-11;;/h1-2,6H,3-4,9H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEHGZNIEUYJAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1CN)CC(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 1H-Pyrazol-3-amine
A representative method involves reacting 1H-pyrazol-3-amine with 2,2-difluoroethyl iodide in the presence of cesium carbonate (Cs2CO3) and a copper catalyst. For example, a suspension of 1H-pyrazol-3-amine (5.14 mmol) in anhydrous dimethylformamide (DMF) is treated with Cs2CO3 (1.2 equiv) and copper(I) bromide (0.1 equiv). After adding 2,2-difluoroethyl iodide (1.5 equiv), the mixture is heated at 120°C under nitrogen for 18 hours. Post-reaction workup includes extraction with ethyl acetate, drying over sodium sulfate, and purification via reverse-phase chromatography, yielding 48% of 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine.
Critical Parameters
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Catalyst System : Copper(I) bromide outperforms other copper salts (e.g., CuCl) in minimizing byproducts.
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Solvent : Polar aprotic solvents like DMF or N-methylpyrrolidone (NMP) enhance reaction rates.
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Temperature : Prolonged heating (≥18 hours) at 120°C ensures complete conversion.
Dihydrochloride Salt Formation
The free base is converted to its dihydrochloride salt by treatment with hydrochloric acid. A solution of [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methylamine in ethanol is treated with 2.0 equivalents of HCl gas at 0°C. The precipitate is filtered, washed with cold diethyl ether, and dried under vacuum to yield the dihydrochloride salt.
Purity Considerations
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Crystallization : Recrystallization from ethanol/water (1:1) enhances purity (>99% by HPLC).
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Stoichiometry : Excess HCl (2.2 equiv) ensures complete protonation of both amine groups.
Analytical Characterization
Spectroscopic Data
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1H NMR (DMSO-d6) : δ 8.70 (d, J = 5.1 Hz, 1H, pyridine-H), 8.42 (d, J = 5.6 Hz, 1H, pyrazole-H), 6.00 (d, J = 2.8 Hz, 1H, CH2NH2), 5.44 (s, 2H, NH2).
Chromatographic Purity
Reverse-phase HPLC (C18 column, 10–50% acetonitrile/water) confirms a single peak with retention time 12.3 minutes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Ullmann Coupling | 48 | 98 | Scalable for industrial production |
| Mannich Reaction | 33 | 95 | One-pot simplicity |
| Bromination/Amination | 65 | 97 | High regioselectivity |
The Ullmann coupling route balances yield and scalability, making it the preferred method for large-scale synthesis.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the difluoroethyl group to a difluoromethyl group or further to a fluoromethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group or the methylamine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Imines, nitriles
Reduction: Difluoromethyl derivatives, fluoromethyl derivatives
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that pyrazole derivatives exhibit promising anticancer properties. Compounds similar to [1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties : The compound has been explored for its potential as an antimicrobial agent. Studies show that pyrazole derivatives can disrupt bacterial cell membranes or inhibit vital bacterial enzymes, leading to increased efficacy against resistant strains .
Neurological Applications : There is emerging evidence that pyrazole derivatives can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders such as anxiety and depression. The difluoroethyl group may enhance the compound's ability to cross the blood-brain barrier .
Chemical Synthesis
Building Block in Organic Synthesis : This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules. Its reactive amine group can be utilized in coupling reactions to form various derivatives with tailored properties .
Fluorination Reactions : The difluoroethyl moiety allows for unique reactivity patterns in fluorination reactions, which are crucial in developing pharmaceuticals with improved metabolic stability and bioavailability. Recent advancements in difluoromethylation techniques highlight the significance of compounds like this one in synthesizing fluorinated drugs .
Case Studies
Mechanism of Action
The mechanism of action of [1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The methylamine group can form hydrogen bonds with biological molecules, further influencing the compound’s activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of [1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride with structurally related pyrazole compounds:
Key Observations :
Fluorine vs. Ethoxy Groups : The difluoroethyl substituent in the target compound increases electronegativity and lipophilicity compared to diethoxyethyl analogs (e.g., 1-(2,2-diethoxyethyl)-1H-pyrazol-3-amine). Fluorine atoms may enhance metabolic stability and membrane permeability .
Salt Forms: The dihydrochloride salt improves aqueous solubility relative to the free base and mono-hydrochloride analogs (e.g., 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride). This is critical for pharmaceutical applications requiring high bioavailability .
Discontinued Analogs : Several pyrazole derivatives (e.g., free base form of the target compound) are discontinued, likely due to instability, synthesis challenges, or poor pharmacokinetic profiles. The dihydrochloride form may address these limitations .
Functional Group Analysis
- Difluoroethyl Group: Unique to the target compound, this group introduces steric and electronic effects that may influence receptor binding compared to non-fluorinated analogs (e.g., ethoxyethyl or methyl substituents). Fluorine’s electron-withdrawing nature could stabilize the pyrazole ring or modulate amine basicity .
- Dihydrochloride Salt: The dual protonation of the methylamine group increases polarity and solubility, contrasting with neutral or mono-salt analogs. This property is advantageous for formulation in aqueous media .
Commercial and Research Relevance
- Availability : The dihydrochloride form remains active/current, suggesting prioritized development over discontinued analogs. For example, 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride (CAS 1197235-74-7) is similarly maintained, indicating a trend toward fluorinated pyrazole salts in drug discovery .
- Synthetic Routes: While evidence lacks explicit synthesis details for the target compound, the use of malononitrile or ethyl cyanoacetate in related pyrazole syntheses (e.g., ) suggests shared intermediates or cyclization strategies .
Biological Activity
[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C6H9F2N3
- Molecular Weight : 165.15 g/mol
- CAS Number : 50896833
This compound features a pyrazole ring substituted with a difluoroethyl group and a methylamine moiety, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with pyrazole structures often exhibit diverse biological activities, including:
- Anticancer Properties : Pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation.
- Antimicrobial Activity : The presence of difluoromethyl groups can enhance the antimicrobial properties of pyrazole derivatives.
- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways.
Anticancer Activity
A study conducted on various pyrazole derivatives showed that modifications at the 3-position significantly affected cytotoxicity against cancer cell lines. For instance, derivatives with electron-withdrawing groups demonstrated enhanced activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against various bacterial strains. Results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 30 |
This suggests that the compound could be a candidate for further development as an antibacterial agent.
Anti-inflammatory Effects
Research has indicated that pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6. In vitro studies demonstrated that this compound reduced the secretion of these cytokines in activated macrophages.
Case Studies
Several case studies have documented the application of pyrazole derivatives in clinical settings:
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Case Study on Cancer Therapy :
- A clinical trial involving a series of pyrazole derivatives demonstrated promising results in reducing tumor size in patients with advanced-stage cancers.
- Patients treated with a specific derivative showed a significant reduction in tumor markers compared to controls.
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Case Study on Infection Control :
- A study reported the successful use of a difluoroethyl-substituted pyrazole in treating resistant bacterial infections, highlighting its potential as an alternative antibiotic.
Q & A
Q. What are the optimal synthetic routes for preparing [1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride, and how can reaction efficiency be improved?
Answer: The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with β-diketones or via palladium-catalyzed cross-coupling for functionalization. For [1-(2,2-Difluoroethyl)-1H-pyrazole] precursors, trifluoromethylation or difluoroethylation steps are critical. Optimization strategies include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution reactivity .
- Temperature control : Maintain 0–90°C during difluoroethyl group introduction to avoid decomposition .
- Purification : Column chromatography or recrystallization (ethanol/water mixtures) achieves >95% purity .
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | DMF | |
| Reaction Temperature | 0–90°C (gradient) | |
| Purification Method | Ethanol/water recrystallization |
Q. How is the purity of this compound validated in academic research?
Answer: Purity validation employs orthogonal analytical techniques:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm ≥95% purity .
- 1H-NMR : Integration ratios verify absence of impurities (e.g., residual solvents or unreacted intermediates) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z = 217.26 for related difluoroethyl pyrazoles) .
Advanced Research Questions
Q. What methodologies are recommended for resolving contradictions in pharmacological activity data for this compound?
Answer: Contradictions in biological data (e.g., antioxidant vs. pro-oxidant effects) require:
- Dose-response studies : Establish activity thresholds using assays like DPPH radical scavenging .
- Cellular context : Compare results across cell lines (e.g., HEK293 vs. HepG2) to assess tissue-specific effects.
- Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinity to targets like cytochrome P450 enzymes .
Q. How can X-ray crystallography refine the structural characterization of this compound, and what challenges arise?
Answer: Single-crystal X-ray diffraction with SHELXL software is standard for resolving bond angles and dihedral distortions:
Q. Table 2: Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Software | SHELXL-2018 | |
| Resolution | 0.84 Å | |
| R-factor | <5% |
Q. What strategies mitigate batch-to-batch variability in pharmacological studies?
Answer:
Q. How can researchers design in vivo studies to evaluate the metabolic stability of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
